molecular formula C12H10N2O B11901883 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol

Cat. No.: B11901883
M. Wt: 198.22 g/mol
InChI Key: URBCMSHEDGTKMJ-UHFFFAOYSA-N
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Description

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol (CAS 20976-29-8) is a heterocyclic organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . This naphthoimidazole scaffold is of significant research interest, particularly in the field of medicinal chemistry and chemical biology. Studies on closely related naphth[1,2-d]imidazoles have confirmed that this class of compounds exhibits promising cytotoxic activity against cancer cells, making them candidates for the development of anticancer agents . Furthermore, naphthoimidazoles are recognized as potential fluorescent probes due to their favorable optical properties, including strong molar absorptivity and intense fluorescence emissions, which makes them suitable for applications in bioimaging and theranostics . The synthesis of related structures can involve acid-catalyzed cyclization and decarboxylation pathways . As a building block, it enables the exploration of new chemical space in organic synthesis and drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-3H-benzo[e]benzimidazol-5-ol

InChI

InChI=1S/C12H10N2O/c1-7-13-10-6-11(15)8-4-2-3-5-9(8)12(10)14-7/h2-6,15H,1H3,(H,13,14)

InChI Key

URBCMSHEDGTKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst, followed by methylation at the nitrogen atom of the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted imidazole compounds .

Scientific Research Applications

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: 1H vs. 3H-Naphthoimidazole Derivatives

The positional isomerism of the imidazole hydrogen significantly impacts electronic properties. Studies show that 1H-naphtho[1,2-d]imidazole derivatives exhibit deep-blue light emission comparable to their 3H-naphtho[1,2-d]imidazole counterparts but achieve higher electroluminescence efficiency (e.g., external quantum efficiency >5% in single-layer OLEDs). However, 3H isomers demonstrate superior electron injection from cathodes due to their enhanced electron affinity, attributed to the delocalization of the lone electron pair in the imidazole ring .

Key Data:

Property 1H-Naphthoimidazole Derivative 3H-Naphthoimidazole Derivative
Emission Wavelength ~420 nm (deep-blue) ~430 nm (blue)
Electron Injection Efficiency Moderate High
Device Performance Higher efficiency, lower driving voltage Better cathode compatibility

Thiazole vs. Imidazole Analogs

Replacing the imidazole ring with a thiazole moiety (e.g., Naphtho[1,2-d]thiazol-5-ol, 1,2-dihydro-2-methyl- , CAS 161519-39-7) alters electronic and physicochemical properties. The sulfur atom in thiazole increases electronegativity and reduces aromaticity compared to the nitrogen-rich imidazole. This results in:

  • Lower pKa : Predicted pKa of 10.98 for the thiazole analog vs. ~8–9 for imidazole derivatives (due to weaker basicity of thiazole).
  • Reduced Planarity : Thiazole’s larger atomic radius disrupts π-conjugation, lowering fluorescence quantum yield .

Key Data:

Property 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol Naphtho[1,2-d]thiazol-5-ol Analog
Molecular Formula C₁₂H₁₀N₂O C₁₂H₁₁NOS
Molar Mass (g/mol) 198.22 217.29
Density (g/cm³) ~1.25 (estimated) 1.304 (predicted)
pKa ~8–9 10.98

Nitro-Substituted Imidazole Derivatives

Nitro groups at position 5 (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol, CAS 705-19-1) introduce strong electron-withdrawing effects, enhancing oxidative stability but reducing fluorescence. These derivatives are pivotal in pharmaceuticals (e.g., metronidazole analogs) but differ from the hydroxylated target compound in:

  • Reactivity : Nitro groups facilitate reduction to amine metabolites, whereas hydroxyl groups participate in conjugation reactions.
  • Optoelectronic Properties : Nitro derivatives exhibit redshifted absorption but quench emission due to intramolecular charge transfer .

Alkyl-Chain-Modified Imidazoles

~1.8 for the target compound), enhancing membrane permeability. However, bulky chains disrupt π-stacking, reducing suitability for OLED applications .

Biological Activity

2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H9N
  • Molecular Weight : 181.21 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound effectively inhibits bacterial growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The IC50 values obtained from these studies indicate the compound's effectiveness in inhibiting cancer cell proliferation.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-710.66.3
HeLa8.37.0
A5494.315.6
L92967.3-

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as proteins and enzymes. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various naphthoimidazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as an antimicrobial agent .

Study on Anticancer Effects

Another significant research effort focused on the anticancer properties of this compound against human cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between naphthoquinones and imidazole derivatives. For example, naphthoquinones can react with urea or thiourea derivatives under acidic or basic conditions to form the fused imidazole core. Optimization includes adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., ammonium acetate). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize yield . Control experiments should isolate variables like solvent polarity (e.g., ethanol vs. DMF) and reaction time to refine conditions.

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm proton environments and carbon backbone, with emphasis on aromatic protons (δ 6.5–8.5 ppm) and methyl/imine groups .
  • FTIR : Identify functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • DFT/B3LYP Calculations : Validate molecular geometry, electronic properties (HOMO-LUMO gaps), and vibrational frequencies by comparing computed spectra with experimental data .

Q. How does the methyl substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group enhances steric hindrance, reducing reactivity at the adjacent position. To study this, design comparative experiments with unmethylated analogs. Use halogenation (e.g., NBS in CCl4_4) or alkylation (e.g., methyl iodide/K2 _2CO3_3) under controlled conditions. Monitor reaction rates via LC-MS and quantify yields to establish steric/electronic effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in catalytic reactions?

  • Methodological Answer :

  • Modeling : Use software (e.g., Gaussian) with B3LYP/6-31G(d) basis sets to compute molecular orbitals, electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., C5-OH as a nucleophilic center) .
  • Validation : Correlate DFT-predicted reaction pathways (e.g., tautomerization or electrophilic attack) with experimental kinetic data. For example, compare computed activation energies with Arrhenius plots from temperature-dependent reactions .

Q. What strategies can resolve contradictions in reported biological activities of naphthoimidazole derivatives?

  • Methodological Answer :

  • Comparative Assays : Test the compound against structurally similar analogs (e.g., 2-mercapto or hydroxymethyl derivatives) in standardized cytotoxicity or enzyme inhibition assays (e.g., MTT or fluorescence-based assays) .
  • Structural Analysis : Use X-ray crystallography (via SHELX refinement) or molecular docking (e.g., AutoDock Vina) to identify binding modes and validate target interactions. Discrepancies may arise from crystallographic disorder or solvent effects, requiring multiple crystal forms for comparison .

Q. How can pH-responsive behavior of this compound be exploited in drug delivery systems?

  • Methodological Answer :

  • pH Titration Studies : Measure pKa values via UV-Vis spectroscopy at varying pH (e.g., 2–12) to identify protonation states affecting solubility .
  • Polymer Conjugation : Synthesize pH-responsive copolymers (e.g., using 6-(1H-imidazol-1-yl)-hexan-1-ol as a monomer) and characterize drug release profiles under simulated physiological conditions (e.g., PBS at pH 5.0 and 7.4) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion or slow evaporation with mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to improve crystal quality.
  • SHELX Refinement : Address disorder by refining occupancy ratios and applying restraints to flexible groups (e.g., methyl or hydroxyl). Validate with R-factor convergence (<5%) and electron density maps .

Notes on Data Contradictions

  • Synthetic Yields : Discrepancies in reported yields (e.g., 45% vs. 82% in similar reactions) may stem from impurity profiles or unoptimized stoichiometry. Replicate experiments with strict control of anhydrous conditions and reagent purity .
  • Biological Activity : Variability in enzyme inhibition (IC50_{50}) values may reflect assay conditions (e.g., buffer composition). Standardize protocols across labs and validate with positive controls .

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